molecular formula C21H18ClN5O2 B2860874 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 852440-79-0

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2860874
CAS No.: 852440-79-0
M. Wt: 407.86
InChI Key: UFXRVRQSNPVJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with a ketone group at position 2. Key structural features include:

  • 4-Chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine ring, contributing electron-withdrawing effects and steric bulk.

The compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and other bioactive molecules targeting purine-binding domains .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-7-14(2)9-16(8-13)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRVRQSNPVJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, one study reported the synthesis of various derivatives through condensation reactions involving starting materials like N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide . The resulting compounds were characterized using spectroscopic methods and evaluated for their biological activities against various cancer cell lines .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The results showed that certain derivatives could inhibit cell proliferation effectively .
  • Another investigation highlighted that specific derivatives could induce apoptosis in cancer cells by disrupting the cell cycle at the S phase and significantly increasing apoptosis markers such as caspase-3 levels .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This inhibition can lead to reduced proliferation of cancer cells .
  • Kinase Inhibition : Compounds have also been shown to inhibit key kinases involved in oncogenic signaling pathways. For example, one study noted that a related compound inhibited AKT2/PKBβ activity, which is crucial in glioma malignancy .

Case Studies and Findings

CompoundCell LineIC50 (μM)Mechanism
Compound 12bMDA-MB-46827.66Induces apoptosis via caspase activation
Compound 4jGlioblastomaLow micromolarInhibits AKT2/PKBβ signaling
Compound 36MCF-74.93Targets estrogen receptors

Specific Studies

  • In vitro Studies : A novel series of pyrazolo[3,4-d]pyrimidine derivatives were tested for antiproliferative activity against various cancer cell lines. Notably, compound 12b showed an impressive ability to halt cell cycle progression and promote apoptosis in breast cancer cells .
  • EGFR Targeting : The anti-EGFR activity was confirmed through assays demonstrating significant inhibition of cell growth in EGFR-dependent cancer lines .

Comparison with Similar Compounds

Compound A: Example 83 (Patent Example)

  • Structure: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
  • Key Differences: Chromen-4-one moiety: Introduces extended aromaticity, likely improving π-π stacking interactions but reducing solubility. 4-(Dimethylamino) and 3-fluoro-4-isopropoxyphenyl groups: Enhance electron-donating capacity and steric complexity compared to the 4-chlorophenyl group in the target compound.
  • Physicochemical Data: Melting Point: 302–304°C (high crystallinity due to chromenone). Molecular Weight: 571.2 g/mol (calculated from mass spec: m/z 571.198 [M+1]) .

Compound B: 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide

  • Structure : Differs in the 3-chlorophenyl substituent (vs. 4-chlorophenyl) and N-methylacetamide (vs. N-(3,5-dimethylphenyl)) .
  • Simpler acetamide group: N-methyl substitution likely decreases lipophilicity (cLogP ~2.5 estimated) relative to the bulkier 3,5-dimethylphenyl group.

Compound C: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Structure: Features a 4-aminophenyl group and a chromen-4-one-ethyl linker .
  • Fluorine substituents: Increase electronegativity and bioavailability.

Structure-Activity Relationship (SAR) Insights

  • 4-Chlorophenyl vs. 3-Chlorophenyl : Para-substitution (4-Cl) optimizes steric alignment in hydrophobic binding pockets, whereas meta-substitution (3-Cl) may disrupt optimal interactions .
  • N-Arylacetamide Groups : Bulkier substituents (e.g., 3,5-dimethylphenyl) improve metabolic stability by shielding the amide bond from enzymatic hydrolysis compared to N-methyl .
  • Chromenone vs.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of precursors like 4-chlorobenzoyl chloride with pyrazole derivatives (e.g., 5-amino-1H-pyrazole-4-carboxamide) in the presence of a base (e.g., triethylamine). Optimization strategies include:

  • Temperature control : Reactions at 60–80°C improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro-substituted phenyl ring .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) may improve coupling reactions for introducing acetamide substituents . Table 1 summarizes critical reaction parameters:
StepReagents/ConditionsYield RangeKey Observations
Cyclization4-chlorobenzoyl chloride, triethylamine, DMF, 70°C65–72%Higher purity with slow addition of reagents
Acetamide couplingN-(3,5-dimethylphenyl)acetamide, Pd/C, THF, reflux50–60%Requires inert atmosphere to prevent oxidation

Q. How can spectroscopic methods (NMR, MS) confirm the compound’s structure?

  • 1H NMR : Key signals include the pyrazolo[3,4-d]pyrimidinone proton at δ 8.2–8.5 ppm (C7-H), the acetamide NH at δ 10.1–10.3 ppm (broad singlet), and aromatic protons from the 4-chlorophenyl group (δ 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]+ at m/z 437.8 (calculated for C22H19ClN5O2) confirms the molecular weight .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

SAR modifications focus on:

  • Chlorophenyl substitution : Replacing the 4-chlorophenyl group with 3-chloro- or trifluoromethoxy-substituted aryl rings alters target binding affinity (e.g., kinase inhibition) .
  • Acetamide side chain : Introducing bulky groups (e.g., trifluoromethoxy) at the N-aryl position improves metabolic stability but may reduce solubility . Table 2 compares analog activities:
Analog SubstituentTarget (IC50)Selectivity Index
4-ChlorophenylEGFR: 12 nM5.2 (vs. VEGFR2)
3-ChlorophenylEGFR: 18 nM3.8 (vs. VEGFR2)
TrifluoromethoxyEGFR: 8 nM8.1 (vs. VEGFR2)

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies in reported IC50 values (e.g., anticancer assays) may arise from:

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentration .
  • Compound purity : HPLC purity >95% reduces off-target effects; impurities >5% can artificially inflate activity .
  • Target redundancy : Use of CRISPR/Cas9 knockout models validates on-target effects (e.g., EGFR knockdown reverses antiproliferative activity) .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Docking studies : Identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme due to interactions with the pyrazolo-pyrimidine core .
  • ADMET prediction : Software like Schrödinger’s QikProp estimates moderate hepatotoxicity risk (logP = 3.2) and low BBB permeability (logBB = -1.4) .

Methodological Guidelines

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Synthetic challenges : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to avoid over-cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.